2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid
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Overview
Description
2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid is an organic compound with the molecular formula C₁₀H₁₃NO₅ It is characterized by the presence of an ethoxycarbonyl group, a furan ring, and an aminoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid typically involves the reaction of ethyl chloroformate with furan-2-ylmethylamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethyl chloroformate reacts with furan-2-ylmethylamine in the presence of a base such as triethylamine to form the intermediate ethyl (furan-2-ylmethyl)carbamate.
Step 2: The intermediate is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets. The furan ring and amino acid moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((Methoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid
- 2-((Ethoxycarbonyl)(thiophen-2-ylmethyl)amino)acetic acid
- 2-((Ethoxycarbonyl)(pyridin-2-ylmethyl)amino)acetic acid
Uniqueness
2-((Ethoxycarbonyl)(furan-2-ylmethyl)amino)acetic acid is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. The furan ring is known for its electron-rich nature, making it reactive in various chemical transformations. Additionally, the combination of the ethoxycarbonyl group and amino acid moiety provides versatility in its applications.
Properties
IUPAC Name |
2-[ethoxycarbonyl(furan-2-ylmethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5/c1-2-15-10(14)11(7-9(12)13)6-8-4-3-5-16-8/h3-5H,2,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTIUFGEAKGSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CO1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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